molecular formula C24H16F3N5 B605758 (1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine CAS No. 1227163-84-9

(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine

Cat. No.: B605758
CAS No.: 1227163-84-9
M. Wt: 431.4 g/mol
InChI Key: MRXBCEQZNKUUIP-DEOSSOPVSA-N
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Description

AZD-3839 is a potent and selective inhibitor of beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1). This compound is notable for its ability to permeate the brain and its potential use in the treatment of Alzheimer’s disease by reducing amyloid-beta levels .

Mechanism of Action

Target of Action

AZD3839, also known as (1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, primarily targets the human beta-site amyloid (Aβ) precursor protein-cleaving enzyme1 (BACE1) . BACE1 is a key enzyme involved in the processing of the amyloid precursor protein (APP) and formation of amyloid β peptide (Aβ) species .

Mode of Action

AZD3839 acts as a potent and selective inhibitor of BACE1 . It inhibits BACE1 activity in a concentration-dependent manner . This inhibition results in a reduction of Aβ and sAPP release from modified and wild-type human SH-SY5Y cells and mouse N2A cells, as well as from mouse and guinea pig primary cortical neurons .

Biochemical Pathways

The inhibition of BACE1 by AZD3839 affects the processing of APP, leading to a reduction in the formation of Aβ species . Aβ species are implicated in the pathogenesis of Alzheimer’s disease, as their cerebral deposition might be critical for disease progression .

Pharmacokinetics

Following a single oral dose, the increase of area under the curve (AUC), AUC (0-t), and maximum concentration (Cmax) of AZD3839 was non-linear and greater than proportional . Pharmacokinetic/pharmacodynamic analyses of mouse and guinea pig data showed a good correlation between the potency of AZD3839 in primary cortical neurons and in vivo brain effects .

Result of Action

AZD3839 effectively reduces the levels of Aβ in brain, cerebrospinal fluid (CSF), and plasma in several preclinical species . This reduction in Aβ levels suggests that AZD3839 may have disease-modifying potential in the treatment of Alzheimer’s disease .

Action Environment

The action of AZD3839 is influenced by the environment within the brain compartment. In preclinical animal models, the concentration-effect relationship of Aβ40 reduction revealed that AZD3839 achieved a maximal inhibition of approximately 60–70%, with the exception of the brain compartment in guinea pig .

Biochemical Analysis

Biochemical Properties

AZD3839 inhibits BACE1 activity in a concentration-dependent manner . It interacts with the enzyme BACE1, which is involved in the processing of the amyloid precursor protein (APP) and formation of amyloid β peptide (Aβ) species .

Cellular Effects

AZD3839 has been shown to reduce Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons . This suggests that AZD3839 can influence cell function by modulating the release of these proteins.

Molecular Mechanism

The molecular mechanism of AZD3839 involves the inhibition of BACE1, an enzyme that plays a key role in the formation of amyloid β peptide (Aβ) species . By inhibiting this enzyme, AZD3839 reduces the levels of Aβ, which is implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate . This suggests that the effects of AZD3839 can change over time in laboratory settings.

Dosage Effects in Animal Models

In preclinical animal models, the concentration-effect relationship of Aβ40 reduction revealed that AZD3839 achieved a maximal inhibition of ∼60–70%, with the exception of the brain compartment in guinea pig . This indicates that the effects of AZD3839 can vary with different dosages in animal models.

Metabolic Pathways

AZD3839 is involved in the metabolic pathway of the amyloid precursor protein (APP), specifically in the formation of amyloid β peptide (Aβ) species . It interacts with the enzyme BACE1 in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD-3839 involves multiple steps, typically starting with the preparation of key intermediates through various organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, cyclization, and purification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of AZD-3839 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

AZD-3839 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .

Scientific Research Applications

AZD-3839 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZD-3839

AZD-3839 is unique due to its high selectivity for BACE1 over other proteases, such as BACE2 and cathepsin D. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development. Additionally, its ability to permeate the brain and effectively reduce amyloid-beta levels in preclinical models highlights its potential as a treatment for Alzheimer’s disease .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXBCEQZNKUUIP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227163-84-9
Record name AZD3839
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3839
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12368
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZD-3839
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
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(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
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(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
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(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Reactant of Route 5
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(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Reactant of Route 6
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(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine

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